5-Methoxy-3,3-dimethylpiperidine
Description
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
5-methoxy-3,3-dimethylpiperidine |
InChI |
InChI=1S/C8H17NO/c1-8(2)4-7(10-3)5-9-6-8/h7,9H,4-6H2,1-3H3 |
InChI Key |
LLMKFXFNONKJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1)OC)C |
Origin of Product |
United States |
Physicochemical Properties of 5 Methoxy 3,3 Dimethylpiperidine
The fundamental physical and chemical characteristics of 5-Methoxy-3,3-dimethylpiperidine are crucial for its application in research and synthesis.
| Property | Value |
| Molecular Formula | C8H17NO |
| Molecular Weight | 143.23 g/mol |
| Boiling Point | Not explicitly available in search results. |
| Solubility | Not explicitly available in search results. |
Chemical Transformations and Derivatization of 5 Methoxy 3,3 Dimethylpiperidine Scaffolds
N-Alkylation and N-Acylation Reactions Leading to Novel Derivatives
Modifications at the secondary amine of the piperidine (B6355638) ring are a cornerstone of its derivatization, allowing for the introduction of a wide array of functional groups that can modulate a molecule's physicochemical properties and biological target interactions.
N-Alkylation: A key example of N-alkylation is the introduction of an allyl group, which not only serves as a stable substituent but can also function as a handle for further chemical modifications. The synthesis of cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine-4-carbonitrile showcases this transformation. nih.govacs.org This N-allylated compound serves as a crucial intermediate for more complex structures. nih.govacs.org The allyl group is introduced early in the synthetic sequence, highlighting its stability throughout subsequent reaction steps. acs.org
While N-alkylation is a documented pathway for derivatization, specific examples of N-acylation involving the 5-methoxy-3,3-dimethylpiperidine scaffold are not detailed in the reviewed scientific literature.
Functionalization at Other Ring Positions, such as C-4 Aminomethylation
Functionalization of the carbon framework of the this compound ring is another critical strategy for creating novel derivatives. A significant transformation is the introduction of an aminomethyl group at the C-4 position.
This functionalization is achieved through the chemical reduction of a nitrile group. Research outlines a synthetic route starting from a piperidine-4-carbonitrile precursor, specifically cis-1-allyl-5-benzyloxy-3,3-dimethylpiperidine-4-carbonitrile. nih.govacs.org The nitrile group at the C-4 position is reduced to a primary amine, yielding a mixture containing cis-1-allyl-4-aminomethyl-5-methoxy-3,3-dimethylpiperidine. nih.gov This aminomethyl group provides a nucleophilic site that is essential for constructing larger, conjugated molecular systems through reactions like reductive amination. nih.govacs.org
Formation of Complex Conjugates and Hybrid Structures Incorporating the this compound Moiety
The true synthetic utility of the this compound scaffold is realized in its incorporation into larger, multi-cyclic systems. By conjugating the piperidine moiety with various aromatic and heterocyclic systems, researchers can generate hybrid structures with novel properties.
Construction of Tetrahydronaphthalene-Piperidine Systems
Based on the available scientific literature, the specific construction of tetrahydronaphthalene-piperidine systems that incorporate the this compound moiety has not been described.
Development of Quinoline-Piperidine Scaffolds
A significant area of research has been the development of hybrid structures that couple the this compound scaffold with a quinoline core, a privileged structure in medicinal chemistry. nih.govmdpi.com These complex conjugates are synthesized to explore new chemical space, particularly in the context of developing new therapeutic agents. mdpi.comtuodaindus.com
The primary synthetic strategy for creating these quinoline-piperidine scaffolds involves reductive amination. nih.govacs.org This reaction couples the primary amine of cis-1-allyl-4-aminomethyl-5-methoxy-3,3-dimethylpiperidine with a suitable quinoline carboxaldehyde. nih.gov For instance, the reaction between the aforementioned piperidine derivative and quinoline-4-carboxaldehyde yields a novel (aminomethyl)quinoline conjugate. nih.govacs.org This specific transformation resulted in a 6% yield for the final product over two steps, starting from the corresponding piperidine-4-carbonitrile. nih.govacs.org This work has produced a library of novel quinoline-piperidine conjugates for biological evaluation. nih.govtuodaindus.com
| Starting Piperidine Derivative | Starting Quinoline Derivative | Resulting Conjugate Structure (Example) | Yield | Reference |
| Mixture containing cis-1-allyl-4-aminomethyl-5-methoxy-3,3-dimethylpiperidine | Quinoline-4-carboxaldehyde | (Aminomethyl)quinoline containing a 5-methoxy-substituted piperidine | 6% | nih.govacs.org |
Synthesis of Other Aromatic and Heterocyclic Conjugates
While the conjugation of this compound with quinolines is well-documented, the synthesis of other specific aromatic or heterocyclic conjugates incorporating this exact piperidine moiety is not extensively detailed in the reviewed scientific literature.
Structure Activity Relationship Sar Studies of 5 Methoxy 3,3 Dimethylpiperidine Derivatives
σ (Sigma) Receptor Ligands
Derivatives of 5-methoxy-3,3-dimethylpiperidine have been a focal point in the development of ligands for σ receptors. The core structure, consisting of a substituted piperidine (B6355638) ring linked to an aromatic nucleus, provides a versatile scaffold for manipulation to achieve desired affinity and selectivity profiles.
Ligand Affinity and Selectivity for σ1 Receptors
Research has consistently shown that piperidine derivatives can be engineered to be high-affinity and selective ligands for the σ1 receptor. nih.goveurekaselect.com The piperidine moiety itself is considered a critical structural element for this activity. nih.gov For instance, the compound 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine demonstrated high selectivity for the σ1 receptor over the σ2 receptor. nih.goveurekaselect.com
Structural modifications, such as the introduction of a 4-benzyl substituent on the piperidine ring, have been shown to increase σ1 affinity, although this can sometimes be accompanied by an increase in affinity for other receptors like the 5-HT1A receptor. nih.gov The nature of the aromatic ring and the length of the alkyl linker are also crucial factors. Studies on N-[(tetralin-1-yl)alkyl]piperidines revealed that compounds like 3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine and 3,3-dimethyl-1-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine exhibit very high σ1 affinity. nih.gov
In a series of phenoxyalkylpiperidines, it was observed that each p-chloro derivative had slightly higher σ1 receptor affinity than its p-methoxy counterpart. uniba.it This suggests that more hydrophobic substituents can be beneficial for σ1 binding. uniba.it Furthermore, replacing a piperazine ring with a piperidine moiety has been shown to be a critical factor for achieving high σ1 receptor affinity in dual H3/σ1 receptor ligands. nih.gov
| Compound | σ1 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |
| 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine | High | Highly selective for σ1 |
| 3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperidine | 0.4 | - |
| 3,3-dimethyl-1-[4-(1,2,3,4-tetrahydronaphthalen-1-yl)-n-butyl]piperidine | 0.8 | Suitably selective |
Ligand Affinity and Selectivity for σ2 Receptors
While piperidine derivatives are often tailored for σ1 selectivity, modifications can shift their affinity towards the σ2 receptor. Generally, the affinity of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines for the σ2 receptor is lower than for the σ1 receptor. mdpi.com However, in some series of compounds, increasing the length of the alkyl linker between the piperidine nitrogen and the terminal aryl moiety can lead to an increase in σ2 receptor affinity. mdpi.com
The presence of an electron-donating methoxy (B1213986) group has been found to favor σ2 affinity. nih.gov In one study, adding an extra methoxy group to the para-position of a benzamide phenyl ring dramatically improved σ2 selectivity over the σ1 receptor. nih.gov Conversely, an electron-withdrawing nitro group was detrimental to σ2 receptor binding. nih.gov
It's important to note that while some piperidine derivatives show high affinity for the σ2 receptor, achieving high selectivity over the σ1 receptor can be challenging. For example, several 1-cyclohexylpiperazine derivatives with a tetralin nucleus displayed subnanomolar σ2 affinity but had low σ2/σ1 selectivity. nih.gov
| Compound Feature | Effect on σ2 Affinity |
| Increased alkyl linker length | Can increase affinity |
| Electron-donating methoxy group | Favors affinity |
| Electron-withdrawing nitro group | Mitigates binding |
Role of the 5-Methoxy Group in Ligand-Receptor Interactions
The 5-methoxy group on the aromatic nucleus, often a tetralin or naphthalene system, plays a crucial role in modulating ligand affinity and selectivity. The presence of a methoxy group, being an electron-donating group, has been shown to increase σ2 receptor affinity. nih.gov In a specific series of benzamide-isoquinoline derivatives, the addition of a methoxy group at the para-position of the benzamide phenyl ring led to a remarkable 631-fold improvement in σ2 selectivity over the σ1 receptor. nih.gov
In the context of σ1 receptor ligands, the position of the methoxy group is also critical. For instance, 3,3-dimethyl-1-[3-(6-methoxynaphthalen-1-yl)propyl]piperidine was found to be highly selective for the σ1 receptor. nih.goveurekaselect.com This highlights that the interplay between the methoxy substituent and the rest of the molecule is a key determinant of the final pharmacological profile.
Influence of Alkyl Linker Length and Peripheral Substituents (e.g., Tetrahydronaphthalene Nucleus)
The length of the alkyl linker connecting the piperidine ring to the aromatic nucleus is a critical parameter in the design of σ receptor ligands. For σ1 receptor affinity, an elongation of the linker from an oxyethylene to an oxypropylene chain in a series of 2,6-dimethyl substituted phenoxyalkylpiperidines resulted in a more than 10-fold increase in affinity. uniba.it In another study, a four-methylene chain was found to confer high σ1 receptor affinity and good σ1/σ2 selectivity in 1-cyclohexylpiperazine derivatives. nih.gov
For σ2 receptors, the highest affinities were observed with an intermediate alkyl chain of three or five methylenes in a series of 1-cyclohexylpiperazine derivatives. nih.gov
The nature of the peripheral aromatic group, such as a tetrahydronaphthalene or naphthalene nucleus, is also a key determinant of affinity. These bulky, hydrophobic moieties are thought to interact with hydrophobic pockets within the receptor binding site. nih.goveurekaselect.com The combination of a methoxy-substituted tetralin or naphthalene nucleus with an optimal alkyl linker and a substituted piperidine ring is a common structural motif in high-affinity σ receptor ligands. nih.goveurekaselect.comnih.govresearchgate.net
| Linker Length | Effect on σ1 Affinity | Effect on σ2 Affinity |
| 2 carbons (oxyethylene) | Lower | - |
| 3 carbons (oxypropylene) | Higher | High |
| 4 carbons | High | - |
| 5 carbons | - | High |
Stereochemical Considerations in σ Receptor Binding and Selectivity
Stereochemistry can play a significant role in the interaction of ligands with σ receptors. While the provided information does not specifically detail the stereochemistry of this compound itself, studies on related compounds highlight the importance of chirality. For instance, in a class of 4-methylpiperidines linked to (4-chlorophenoxy)alkyl moieties, the (-)-(S)-enantiomer emerged as the most selective ligand for the σ1 receptor relative to the σ2 receptor. nih.gov This indicates that the σ receptor binding pocket is sensitive to the three-dimensional arrangement of substituents on the ligand. Although the 3,3-dimethyl substitution on the piperidine ring of the title compound removes a chiral center at that position, chirality can be introduced elsewhere in the molecule, such as on the tetralin ring or within the alkyl linker, which could influence binding affinity and selectivity. For example, in a study of certain tetrahydroisoquinoline derivatives, the chirality of a methyl group did not significantly affect binding affinity for σ1 or σ2 receptors. upenn.edu
Other Receptor System Interactions
Derivatives of 5-methoxytryptamine have been a subject of interest for their interaction with serotonin receptors. Studies have shown that modifications to the amino-terminal of the 5-MeO-DMT molecule influence its engagement with serotonin receptors and transporters. Radioligand binding assays have demonstrated that many 5-MeO-tryptamines show a preference for the 5-HT1A receptor over the 5-HT2A receptor. nih.gov Computational docking analyses further support a more favorable interaction within the 5-HT1A binding pocket. nih.gov
The introduction of a fluorine atom at the 4th position of 5-methoxy-N,N-dimethyltryptamine can enhance its affinity for the 5-HT1A receptor. researchgate.net Unsubstituted N,N-dimethyltryptamine and its 5-chloro, 5-bromo, and 5-iodo derivatives exhibit notable affinity for 5-HT1D and 5-HT1B receptors. researchgate.net Specifically, 5-chloro-N,N-dimethyltryptamine demonstrates strong affinity for 5-HT1A, 5-HT2B, and 5-HT7 receptors. researchgate.net
Further research into 5-methoxytryptamine derivatives has aimed to understand the structural determinants for potency and selectivity at both 5-HT1A and 5-HT2A receptors. nih.gov For instance, a 5-HT1A-selective analog of 5-MeO-DMT was found to lack hallucinogenic-like effects while retaining anxiolytic and antidepressant-like activities in animal models. nih.gov The development of highly selective 5-HT1A receptor ligands is often associated with the inclusion of a 4-alkyl-1-arylpiperazine scaffold. mdpi.comresearchgate.net Two such compounds, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate and N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate, have demonstrated high selectivity and binding affinities for the 5-HT1A receptor, with Ki values of 1.2 nM and 21.3 nM, respectively. mdpi.comresearchgate.net
Table 1: Binding Affinities of Selected 5-Methoxytryptamine Derivatives at Serotonin Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 1.2 mdpi.comresearchgate.net |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A | 21.3 mdpi.comresearchgate.net |
| 5-Carboxamidotryptamine (Reference) | 5-HT1A | 0.5 mdpi.comresearchgate.net |
The dopamine D2 receptor is a key target in the treatment of various neuropsychiatric disorders. nih.gov Research into arylpiperazine derivatives has explored their affinity for both dopaminergic and serotonergic receptors. Some arylpiperazines with a benzamide moiety on the N-4 alkyl chain have shown moderate affinity for D2 receptors but lacked significant affinity for 5-HT receptors. nih.gov
The development of selective ligands for dopamine receptor subtypes is an active area of research. The D3 receptor, part of the D2-like family, is a promising target for conditions like drug abuse and Parkinson's disease. arkat-usa.orgnih.gov Efforts to design potent and selective D3 ligands have led to the synthesis of various N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides. arkat-usa.org Modifications of these structures aim to optimize lipophilicity and blood-brain barrier permeability for potential use in positron emission tomography (PET) imaging. arkat-usa.org For example, certain derivatives have displayed good D3 receptor affinities (Ki values between 21.3 nM and 38 nM) with selectivity over the D2 receptor. arkat-usa.org
Table 2: Binding Affinities of Selected Arylpiperazine Derivatives at Dopamine Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|---|
| N-[4-[4-(5-methoxy-2-benzisoxazolyl)piperazin-1-yl]butyl]-5-(2-furanyl)-1H-pyrazole-3-carboxamide | D3 | 21.3 arkat-usa.org |
| N-[4-[4-(5-methoxy-2-benzisoxazolyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide | D3 | 22.6 arkat-usa.org |
| N-[4-[4-(5-methoxy-2-benzisoxazolyl)piperazin-1-yl]butyl]-4-(4-morpholinyl)benzamide | D3 | 38 arkat-usa.org |
Antiplasmodial Activity of Quinoline-Piperidine Scaffolds
The quinoline scaffold is a cornerstone in the history of antimalarial drug discovery, with drugs like chloroquine and mefloquine being prominent examples. nih.gov However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. rsc.orgnih.gov One promising strategy is the hybridization of the quinoline core with other pharmacophores, such as the piperidine moiety. nih.govresearchgate.net
Research has shown that hybrid compounds containing a 4-aminoquinoline linked to a piperidine or pyrrolidine ring can exhibit potent activity against chloroquine-resistant strains of P. falciparum. nih.gov The length of the linker between the two moieties has been found to influence the antiplasmodial activity. nih.gov
Specifically, a series of 4-aminoquinoline-piperidines demonstrated potent antiplasmodium activities in the low nanomolar range, comparable to chloroquine against a chloroquine-sensitive strain (NF54). nih.gov Importantly, these compounds were also able to overcome chloroquine resistance mechanisms. nih.gov For instance, one such derivative showed an IC50 of 21-23 nM against a chloroquine-resistant strain. nih.gov Another study reported that piperidine-(aminomethyl)quinoline analogues possessed moderate activity against the CQ-sensitive NF54 strain, with IC50 values generally below 8 μM. nih.gov
A derivative incorporating a 5-methoxy-substituted piperidine structure was also synthesized and evaluated, highlighting the continued exploration of this chemical space for novel antimalarial agents. nih.gov
Computational and Theoretical Investigations of 5 Methoxy 3,3 Dimethylpiperidine Derivatives
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing a model of the ligand-receptor complex. openmedicinalchemistryjournal.comphyschemres.org This method is crucial for understanding the specific interactions that drive the binding affinity and functional activity of 5-methoxy-3,3-dimethylpiperidine derivatives.
Studies have focused on docking these derivatives into the binding sites of various receptors, particularly the sigma-1 (σ1) receptor, to elucidate the molecular basis of their affinity and selectivity. uniba.it For instance, research on phenoxyalkylpiperidine derivatives has utilized molecular docking to understand how substituents on the piperidine (B6355638) ring and the phenoxy moiety influence binding to the σ1 receptor. uniba.it These studies have revealed that specific interactions, such as those between the methoxy (B1213986) group of the ligand and amino acid residues like T181 in the receptor, can significantly contribute to the binding affinity and agonist activity. uniba.it The binding energy, which is a measure of the strength of the interaction, is a key parameter obtained from docking studies, with more negative values indicating a stronger binding affinity. openmedicinalchemistryjournal.comphyschemres.org
The insights gained from molecular docking help in rationalizing the structure-activity relationships observed in experimental assays and guide the design of new analogs with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. srmist.edu.innih.gov This approach is valuable for predicting the activity of newly designed molecules and for understanding the physicochemical properties that are important for their biological function. nih.govkashanu.ac.ir
QSAR models are developed by correlating various molecular descriptors (e.g., electronic, steric, and lipophilic properties) with the observed biological activity. srmist.edu.in These models can be two-dimensional (2D-QSAR), considering the 2D structure of the molecules, or three-dimensional (3D-QSAR), which takes into account the 3D conformation of the molecules. nih.gov
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.govnih.govscispace.com The process involves aligning the molecules in a training set and then calculating their interaction energies with a probe atom at various grid points. scispace.com
For derivatives related to this compound, CoMFA studies have been instrumental in developing predictive models for their activity at specific receptors, such as the sigma-1 receptor. nih.gov These studies often involve optimizing the geometry of the molecules using quantum chemical methods to obtain accurate conformations for the analysis. nih.gov The resulting CoMFA models are represented by 3D contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. nih.gov The statistical quality of a CoMFA model is often assessed by parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.govnih.gov
| Parameter | Description | Typical Value for a Good Model |
| q² | Cross-validated correlation coefficient; a measure of the predictive ability of the model. | > 0.5 |
| r² | Non-cross-validated correlation coefficient; a measure of the goodness of fit of the model. | > 0.6 |
| r²_pred | Predictive r-squared for an external test set. | > 0.6 |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. researchgate.netsemanticscholar.org A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netnih.gov
Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that fit the model. researchgate.netnih.gov This process, known as virtual screening, is a cost-effective way to identify potential new lead compounds. nih.gov For derivatives of this compound, pharmacophore models can be generated from known active ligands to screen for new scaffolds that might exhibit similar or improved biological activity. nih.gov The identified hits from virtual screening are then typically subjected to further computational analysis, such as molecular docking, and eventually experimental testing. semanticscholar.orgnih.gov
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and geometry of molecules. dntb.gov.uaresearchgate.net These methods provide detailed information about various molecular properties that are crucial for understanding chemical reactivity and biological interactions.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)
The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to determine properties like the distribution of electron density and the energies of molecular orbitals. dntb.gov.uaepstem.net
A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. dntb.gov.ua For derivatives of this compound, understanding these electronic properties can provide insights into their interaction with biological targets and their metabolic stability.
| Parameter | Description |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | The energy difference between E_LUMO and E_HOMO |
Conformational Analysis of the Piperidine Ring and Substituents
Quantum chemical calculations are used to determine the relative energies of different conformers and to identify the most stable (lowest energy) conformation. nih.gov For piperidine derivatives, a key consideration is whether a substituent is in an axial or equatorial position. nih.govrsc.org The presence of bulky groups like the gem-dimethyl group at the 3-position of the piperidine ring in this compound derivatives influences the ring's conformational preference. Furthermore, the orientation of the methoxy group is also a subject of conformational analysis. colostate.edu Understanding the preferred conformation of these molecules is essential for accurate molecular docking and for building reliable 3D-QSAR models.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, used to identify and characterize novel compounds. Methods like Density Functional Theory (DFT) are employed to calculate the expected spectroscopic signatures of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a vital tool for structure elucidation. Computational models, such as the Gauge-Independent Atomic Orbital (GIAO) method, are frequently used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei. ualberta.ca These theoretical shifts, when compared to experimental data, can confirm the stereochemistry and conformation of piperidine rings. For a molecule like this compound, computational predictions would be essential to assign the signals for the gem-dimethyl groups at the C3 position, the methoxy group at C5, and the various protons and carbons of the piperidine ring. The accuracy of these predictions can be enhanced by modeling the solvent effects, as different solvents can influence chemical shifts. mdpi.com
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy helps in identifying the functional groups and vibrational modes of a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical IR spectrum can be generated. ualberta.ca For this compound, this would involve predicting the characteristic stretching and bending vibrations of the C-O-C ether linkage of the methoxy group, the C-H bonds of the methyl and methylene groups, and the N-H bond of the piperidine ring. Comparing the computed spectrum with experimental data aids in confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the primary method for predicting electronic absorption spectra (UV-Vis). ualberta.ca This analysis calculates the energies of electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For a saturated heterocyclic compound like this compound, significant absorptions in the typical UV-Vis range would not be expected unless a chromophoric substituent is introduced.
A hypothetical table of predicted NMR chemical shifts for this compound, based on computational methods applied to similar structures, is presented below.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 | 45-55 | 2.5-3.5 |
| C3 | 30-40 | - |
| C4 | 20-30 | 1.0-2.0 |
| C5 | 70-80 | 3.5-4.5 |
| C6 | 40-50 | 2.5-3.5 |
| 3-CH₃ (axial) | 25-35 | 0.8-1.2 |
| 3-CH₃ (equatorial) | 20-30 | 0.8-1.2 |
| 5-OCH₃ | 55-65 | 3.2-3.6 |
| N-H | - | 1.5-2.5 |
Note: The values in this table are illustrative and represent a range where signals for a compound with this structure might be predicted based on general principles and data for related piperidine derivatives. Actual computational studies would provide more precise values.
Molecular Dynamics Simulations for Ligand-Target System Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery and materials science, MD simulations are invaluable for assessing the stability of a ligand, such as a this compound derivative, when it is bound to a biological target like a protein or enzyme. ualberta.ca
The process begins with a docked complex of the ligand and its target protein, often obtained from molecular docking studies. This complex is then placed in a simulated physiological environment, typically a box of water molecules and ions, to mimic the conditions in the body. The MD simulation then calculates the forces between the atoms and their resulting motions over a set period, which can range from nanoseconds to microseconds.
Several parameters are analyzed from the simulation trajectory to evaluate the stability of the ligand-target system:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and is not undergoing major conformational changes.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein or atoms of the ligand. It indicates the flexibility of different parts of the system. Regions of the protein that interact with the ligand are expected to show lower RMSF values, indicating that the binding has stabilized that part of the structure.
Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the target are monitored throughout the simulation. Persistent hydrogen bonds are a strong indicator of a stable interaction.
A hypothetical data table summarizing the results of an MD simulation for a this compound derivative bound to a target protein is shown below.
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The duration of the simulation. |
| Average RMSD of Protein | 2.1 ± 0.3 Å | Indicates the protein structure is stable throughout the simulation. |
| Average RMSD of Ligand | 1.5 ± 0.2 Å | Shows the ligand remains stably bound in the active site. |
| Average RMSF of Binding Site Residues | 0.8 ± 0.2 Å | Suggests the binding site is rigidified by the presence of the ligand. |
| Number of Hydrogen Bonds | 3 (persistent) | Indicates strong and stable hydrogen bonding interactions between the ligand and target. |
Note: This table is a generalized representation of typical MD simulation results and is for illustrative purposes. Specific values would be dependent on the actual ligand derivative and the target protein studied.
5 Methoxy 3,3 Dimethylpiperidine As a Versatile Molecular Building Block and Scaffold
Utilization in the Design and Synthesis of Novel Heterocyclic Scaffolds
The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties and its ability to present substituents in well-defined three-dimensional orientations. The specific substitution pattern of 5-methoxy-3,3-dimethylpiperidine offers several strategic advantages for the synthesis of novel heterocyclic systems. The secondary amine provides a reactive handle for a variety of chemical transformations, including N-alkylation, N-arylation, and acylation, allowing for its incorporation into larger, more complex molecules.
The gem-dimethyl group at the 3-position introduces a significant steric bias, which can be exploited to control the conformation of the piperidine ring and influence the trajectory of appended functional groups. This steric hindrance can also shield adjacent functional groups from metabolic degradation, potentially improving the pharmacokinetic profile of drug candidates.
The methoxy (B1213986) group at the 5-position can serve multiple roles. It can act as a hydrogen bond acceptor, influencing molecular recognition at a biological target. Furthermore, it can be a precursor for other functional groups through demethylation to a hydroxyl group, which can then be further functionalized.
While direct examples of the synthesis of novel heterocyclic scaffolds originating from this compound are not extensively documented in publicly available literature, the principles of heterocyclic chemistry suggest its potential as a valuable starting material. For instance, the intramolecular cyclization of appropriately functionalized derivatives could lead to the formation of fused or spirocyclic heterocyclic systems, which are of great interest in drug discovery for their structural novelty and complexity. The synthesis of related dimethyl-substituted piperidines, such as 3,5-dimethylpiperidine (B146706), often involves the hydrogenation of the corresponding dimethylpyridine. tuodaindus.comwikipedia.org A similar strategy could be envisioned for the synthesis of this compound, starting from a suitably substituted pyridine (B92270) precursor.
Role in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid generation of large numbers of structurally diverse molecules, known as chemical libraries, which can be screened for biological activity. nih.gov The use of well-defined molecular building blocks is central to the success of combinatorial synthesis. Building blocks, like this compound, that possess multiple points of diversification are particularly valuable.
The secondary amine of this compound serves as a primary attachment point for solid-phase synthesis or for solution-phase parallel synthesis. A wide array of chemical reactions can be employed to introduce diversity at this position. For example, a library of amides could be generated by reacting the piperidine with a diverse set of carboxylic acids. Similarly, a library of ureas or sulfonamides could be synthesized by reacting it with various isocyanates or sulfonyl chlorides, respectively.
Further diversification could be achieved by leveraging the methoxy group. In a library synthesis, a subset of the compounds could undergo demethylation to reveal a phenol, which could then be subjected to a second round of diversification through etherification or esterification with a new set of building blocks.
While specific examples of large-scale combinatorial libraries built from this compound are not readily found in the literature, the structural features of the molecule make it an ideal candidate for such endeavors. The creation of focused libraries around this scaffold could lead to the discovery of novel ligands for a variety of biological targets.
Development of Molecular Hybrids for Multi-Target Ligand Design
The "one-target, one-drug" paradigm has been challenged by the multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders. This has led to the emergence of multi-target drug design, which aims to create single chemical entities that can modulate multiple biological targets simultaneously. nih.gov Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a key approach in the development of multi-target ligands.
The this compound scaffold is well-suited for the design of molecular hybrids. The piperidine core can serve as a central scaffold onto which different pharmacophoric elements are attached. For example, a known ligand for a particular receptor could be attached to the piperidine nitrogen, while a pharmacophore for a different target could be introduced via modification of the methoxy group or by attachment to a functionalized side chain.
Although there are no specific examples in the scientific literature detailing the use of this compound in the development of molecular hybrids, its structural attributes align well with the principles of multi-target ligand design. The exploration of this scaffold in the context of polypharmacology could yield novel therapeutic agents with enhanced efficacy and a reduced propensity for the development of drug resistance.
Future Research Directions
Exploration of Novel and Stereoselective Synthetic Pathways to 5-Methoxy-3,3-dimethylpiperidine and its Derivatives
The efficient and controlled synthesis of the core this compound structure is foundational to all subsequent research. While general methods for piperidine (B6355638) synthesis exist, such as the hydrogenation of corresponding pyridine (B92270) precursors, future work must focus on developing novel and stereoselective pathways. tuodaindus.comgoogle.com The presence of a stereocenter at the C5 position means that the molecule can exist as different isomers, and often only one specific isomer possesses the desired biological activity.
Key research objectives in this area include:
Asymmetric Catalysis: The development of chiral catalysts that can facilitate the enantioselective synthesis of specific stereoisomers of the piperidine ring. This would bypass the need for challenging chiral separation of the final products.
Route Optimization: Designing synthetic routes that are not only high-yielding but also scalable, cost-effective, and environmentally sustainable, adhering to the principles of green chemistry. tuodaindus.com
Derivatization Strategies: Creating robust synthetic methodologies that allow for the easy introduction of a wide variety of functional groups at different positions on the piperidine ring, particularly on the nitrogen atom, to generate diverse chemical libraries for biological screening.
The synthesis of related compounds, such as 3,5-dimethylpiperidine (B146706), often involves the hydrogenation of 3,5-dimethylpyridine using catalysts like ruthenium on carbon. tuodaindus.com A similar approach, starting from a 5-methoxy-3,3-dimethylpyridine precursor, could be a primary avenue of investigation.
| Research Focus | Objective | Potential Methodologies |
| Stereocontrol | To synthesize specific enantiomers or diastereomers. | Asymmetric hydrogenation, chiral auxiliary-guided synthesis. |
| Efficiency | To improve yield, reduce steps, and lower costs. | Novel catalyst development, flow chemistry processes. |
| Diversity | To create a library of derivatives for screening. | Late-stage functionalization, N-alkylation/acylation reactions. |
Advanced Structure-Activity Relationship Studies for Enhanced Ligand Design
Understanding the relationship between a molecule's structure and its biological activity (SAR) is crucial for rational drug design. For the this compound scaffold, advanced SAR studies are needed to map the chemical features that govern its interaction with biological targets. This involves systematically modifying the scaffold and assessing how each change impacts its potency, selectivity, and pharmacokinetic properties.
Future SAR studies should focus on:
Systematic Modification: Synthesizing analogs where the methoxy (B1213986) group is altered (e.g., moved to a different position, or replaced with ethoxy, hydroxyl, or halogen groups) to probe the importance of its electronic and steric properties. mdpi.comnih.gov The number and position of hydroxyl and methoxy groups on aromatic rings are known to play a significant role in the biological activity of phenolic compounds. nih.gov
Exploring the Gem-Dimethyl Group: Investigating the role of the 3,3-dimethyl substitution by replacing it with other groups (e.g., cyclopropyl, single methyl) to understand its impact on binding affinity and metabolic stability.
Nitrogen Substituent Variation: Creating a wide range of derivatives by modifying the piperidine nitrogen with various alkyl, aryl, and functionalized chains. In related compound classes, modifications to the cyclic amine moiety have been shown to cause significant shifts in inhibitory activity. mdpi.com
These studies will generate critical data for constructing predictive models to guide the design of next-generation ligands with enhanced efficacy and specificity.
| Scaffold Position | Modification Example | Property to Investigate |
| C5-Methoxy Group | -OH, -OCF₃, -Cl | Hydrogen bonding capacity, electronic effects. |
| C3-Dimethyl Group | Cyclopentyl, -CH₃/-H | Steric hindrance, metabolic stability, binding pocket fit. |
| N1-Nitrogen | Benzyl, phenethyl, carboxamide | Lipophilicity, introduction of new pharmacophoric features. |
Integration with Machine Learning and Artificial Intelligence in Chemical Discovery
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the drug discovery process, and these tools can be powerfully applied to the this compound scaffold. nih.govchemrxiv.org By leveraging large datasets, AI can identify patterns and make predictions that are beyond the scope of traditional analysis, thereby accelerating the discovery timeline and reducing costs. nih.gov
Key applications of AI and ML in this context include:
Predictive Modeling (QSAR): Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual derivatives before they are synthesized. nih.govmedium.com This allows researchers to prioritize the most promising compounds for synthesis and testing.
ADMET Prediction: Using ML algorithms to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives, helping to identify and eliminate candidates with poor drug-like properties early in the process. youtube.com
De Novo Drug Design: Employing generative models to design novel molecules based on the this compound scaffold that are optimized for high affinity and selectivity against a specific biological target. youtube.com
Virtual Screening: Screening vast virtual libraries of potential derivatives against 3D models of protein targets to identify potential hits for further investigation.
| AI/ML Application | Purpose | Expected Outcome |
| Predictive QSAR | Forecast biological activity of unsynthesized compounds. | Prioritization of synthetic targets. |
| ADMET Profiling | Predict pharmacokinetic and toxicity profiles. | Early deselection of compounds likely to fail. |
| Generative Models | Design novel molecules with desired properties. | Innovative lead compounds with high predicted potency. |
| Virtual Screening | Identify potential binders from large virtual libraries. | Rapid identification of initial hit compounds. |
Diversification of Biological Applications and Target Exploration for Derivatives of the this compound Scaffold
While initial research may focus on a specific biological target, the this compound scaffold likely has the potential to interact with a range of proteins and pathways. A key future direction is the systematic exploration of its derivatives against a diverse array of biological targets to uncover new therapeutic applications. Piperidine-containing structures are integral to many pharmaceuticals, and related dimethylpiperidine derivatives have been investigated for applications targeting enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease. tuodaindus.commdpi.com
Future research should involve:
Broad-Based Screening: Testing a library of this compound derivatives against panels of common drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and proteases.
Phenotypic Screening: Evaluating the effects of the compounds in cell-based assays that model various diseases (e.g., cancer, neurodegeneration, inflammation) to identify novel activities without a preconceived target.
Target Deconvolution: For compounds that show interesting activity in phenotypic screens, using chemoproteomics and other advanced techniques to identify their specific molecular targets.
This broad exploration could reveal unexpected and valuable biological activities, significantly expanding the therapeutic potential of this chemical class. The methoxy-dimethyl-heterocycle motif is found in successful drugs like Omeprazole, highlighting the pharmacological relevance of this type of chemical architecture. google.com
| Target Class | Therapeutic Area Example | Rationale for Screening |
| GPCRs | Neuroscience, Metabolism | Piperidine is a common scaffold in CNS-active drugs. |
| Ion Channels | Cardiovascular, Pain | Modulating ion flow is a key therapeutic mechanism. |
| Kinases | Oncology, Immunology | Kinase inhibitors are a major class of modern therapeutics. |
| Enzymes (e.g., Cholinesterases) | Neurodegenerative Disease | Amine structures are often found in enzyme inhibitors. tuodaindus.com |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 5-Methoxy-3,3-dimethylpiperidine and its derivatives?
- Methodological Answer : The compound can be synthesized via ring transformation of azetidine precursors. For example, bromination and methoxylation of cis-1-benzyl-4-bromo-5-methoxy-3,3-dimethylpiperidine (yield: 92-95%) involves careful control of reaction temperature and stoichiometry. Key steps include purification via column chromatography and structural validation using NMR and MS .
- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to enhance yield. Monitor intermediates using TLC or HPLC.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use 1H/13C NMR to assign hydrogen/carbon environments (e.g., methoxy protons at δ 3.3–3.5 ppm, dimethyl carbons at δ 20–25 ppm). IR spectroscopy identifies functional groups (e.g., C-O stretch at ~1100 cm⁻¹), while mass spectrometry confirms molecular weight (e.g., m/z 171 for [M+H]⁺) .
- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, EN 166-certified goggles), ensure ventilation, and avoid dust formation. Store at 2–8°C in airtight containers. In case of spills, collect material using inert absorbents and dispose via hazardous waste protocols .
- Risk Mitigation : Conduct a hazard assessment using SDS guidelines and implement emergency response drills.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation of this compound analogs?
- Methodological Answer : Apply iterative analysis :
Cross-validate NMR/IR/MS data with computational models (e.g., Gaussian for NMR chemical shifts).
Test for impurities (e.g., residual solvents via GC-MS) or diastereomers (via chiral HPLC).
- Example: In , observed 13C NMR shifts matched theoretical values within ±2 ppm, confirming structural assignments .
- Contradiction Analysis : If discrepancies persist, consider alternative stereochemical configurations or solvent effects on spectral data.
Q. What factors govern the regioselectivity of electrophilic substitutions in this compound derivatives?
- Methodological Answer : Regioselectivity is influenced by:
- Steric effects : 3,3-Dimethyl groups hinder substitution at adjacent positions.
- Electronic effects : Methoxy groups activate the para position via electron donation.
- Experimental Validation : Synthesize derivatives (e.g., brominated analogs) and analyze substitution patterns via X-ray crystallography or NOE NMR .
- Advanced Design : Use DFT calculations to map electron density and predict reactive sites.
Q. How can reaction conditions be optimized to improve yields of this compound derivatives in multi-step syntheses?
- Methodological Answer :
Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar intermediates).
Employ DoE (Design of Experiments) to identify critical parameters (e.g., temperature, pH).
- Example: achieved 95% yield for cis-1-allyl-5-benzyloxy-4-bromo-3,3-dimethylpiperidine by optimizing reaction time and stoichiometry .
- Data-Driven Approach : Use response surface methodology (RSM) to model non-linear relationships between variables.
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
